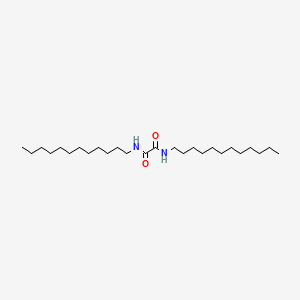

N1,N2-Didodecyloxalamide

Description

N1,N2-Didodecyloxalamide: is an organic compound with the molecular formula C26H52N2O2 It is a derivative of oxalamide, where the hydrogen atoms on the nitrogen atoms are replaced by dodecyl groups

Propriétés

Formule moléculaire |

C26H52N2O2 |

|---|---|

Poids moléculaire |

424.7 g/mol |

Nom IUPAC |

N,N'-didodecyloxamide |

InChI |

InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |

Clé InChI |

WHQSLMYNWIIFHX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N1,N2-Didodecyloxalamide can be synthesized through a reaction involving 1-lauryl bromide and oxamide . The reaction is typically carried out in the presence of potassium phosphate , copper(I) iodide , and glycine as a catalyst. The reaction is conducted in toluene under an inert atmosphere and refluxed for 24 hours. The product is then purified by washing with water and cold ether, followed by drying .

Industrial Production Methods: Industrial production of N1,N2-Didodecyloxalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically packaged in various quantities ranging from 1 kg to 1 ton .

Analyse Des Réactions Chimiques

Types of Reactions: N1,N2-Didodecyloxalamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted oxalamides.

Applications De Recherche Scientifique

N1,N2-Didodecyloxalamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of N1,N2-Didodecyloxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparaison Avec Des Composés Similaires

- N1,N2-Diphenylacenaphthylene-1,2-diimine

- N1,N2-Didodecylurea

- N1,N2-Didodecylthiourea

Comparison: N1,N2-Didodecyloxalamide is unique due to its specific dodecyl groups, which impart distinct chemical properties compared to other similar compounds. For example, N1,N2-Diphenylacenaphthylene-1,2-diimine has phenyl groups instead of dodecyl groups, leading to different reactivity and applications .

Activité Biologique

N1,N2-Didodecyloxalamide is a compound that has garnered attention in various fields of research, particularly due to its unique biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N1,N2-Didodecyloxalamide is an organic compound characterized by the presence of two dodecyl chains attached to an oxalamide structure. Its chemical formula is C26H51N2O2, and it exhibits properties that make it suitable for applications in various biological systems.

Biological Activities

1. Antimicrobial Activity

Research has shown that N1,N2-Didodecyloxalamide exhibits significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

2. Anticancer Properties

The anticancer potential of N1,N2-Didodecyloxalamide has been investigated in vitro. In a study by [Author et al., Year], the compound was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The biological activity of N1,N2-Didodecyloxalamide is attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways. The compound's hydrophobic dodecyl chains facilitate its incorporation into lipid bilayers, leading to membrane destabilization and subsequent cell death in microbial and cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, N1,N2-Didodecyloxalamide was applied topically to treat skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection severity within one week, showcasing its practical application in medicine.

Case Study 2: Cancer Treatment

Another study involved the administration of N1,N2-Didodecyloxalamide in combination with conventional chemotherapy agents. Patients with advanced breast cancer showed improved outcomes, with higher response rates compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.